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Tris(2-ethylhexyl) phosphite

Catalog No.
S584940
CAS No.
301-13-3
M.F
C24H51O3P
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-ethylhexyl) phosphite

CAS Number

301-13-3

Product Name

Tris(2-ethylhexyl) phosphite

IUPAC Name

tris(2-ethylhexyl) phosphite

Molecular Formula

C24H51O3P

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-25-28(26-20-23(11-5)17-14-8-2)27-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3

InChI Key

ILLOBGFGKYTZRO-UHFFFAOYSA-N

SMILES

CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

Trioctyl phosphite; 301-13-3; Tri(2-ethylhexyl) phosphite; Tri-(2-ethylhexyl)phosphite; Phosphorous acid, tris(2-ethylhexyl) ester

Canonical SMILES

CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC

Solvent Extraction

TEHP is widely used as a solvent extractant in various separation and purification processes. Its ability to form complexes with metal ions makes it valuable for extracting them from aqueous solutions. This is particularly useful in hydrometallurgy, where TEHP is employed to extract valuable metals like copper, nickel, and cobalt from their ores.

Plasticizer

TEHP acts as a plasticizer, improving the flexibility and workability of polymers. It is commonly used in the formulation of polyvinyl chloride (PVC) and other plastics, enhancing their processibility and reducing their brittleness.

Flame Retardant

TEHP exhibits flame retardant properties, acting as a flame suppressant in various materials. It functions by interfering with the combustion process, absorbing heat, and diluting flammable gases. However, due to environmental concerns, the use of TEHP as a flame retardant is being phased out in some regions.

Other Applications

TEHP finds applications in other scientific research areas, including:

  • Lubricant additive: TEHP can act as an anti-wear and extreme pressure lubricant additive, improving the performance of lubricants in harsh operating conditions.
  • Antioxidant: TEHP exhibits some antioxidant properties, potentially offering protection against oxidative degradation in certain materials.

Tris(2-ethylhexyl) phosphite is an organophosphorus compound with the chemical formula C24H51O3P\text{C}_{24}\text{H}_{51}\text{O}_3\text{P}. It appears as a clear, colorless to pale yellow liquid with a slightly sharp odor. This compound is primarily utilized as a flame retardant and plasticizer in various industrial applications, particularly in polyvinyl chloride (PVC) formulations and cellulose acetate products. Tris(2-ethylhexyl) phosphite is known for its ability to enhance thermal stability and reduce flammability in materials .

There is no current research available on a specific mechanism of action for TEHP.

  • Mild toxicity: TEHP may cause skin irritation and eye damage upon contact [].
  • Combustible: TEHP is expected to be combustible, similar to TEHP [].
, including:

  • Esterification: It is synthesized through the esterification of phosphorous acid with 2-ethylhexanol. This reaction typically involves the removal of water and results in the formation of the phosphite ester.
  • Decomposition: When heated to high temperatures, tris(2-ethylhexyl) phosphite can decompose, releasing toxic fumes such as carbon monoxide, carbon dioxide, and phosphorous oxides. This decomposition poses significant health hazards, including respiratory issues and skin irritation upon exposure .

Tris(2-ethylhexyl) phosphite has been studied for its biological activity, particularly concerning its potential toxicity and bioaccumulation in aquatic organisms. Research indicates that this compound can accumulate in the tissues of fish, leading to concerns about its impact on aquatic ecosystems. For instance, studies have shown tissue-specific bioaccumulation patterns in species such as the rare minnow (Gobiocypris rarus), raising questions about its long-term effects on wildlife .

The primary method for synthesizing tris(2-ethylhexyl) phosphite involves the following steps:

  • Esterification Reaction:
    • Combine phosphorous acid with 2-ethylhexanol.
    • Heat the mixture under controlled conditions to promote ester formation while removing water byproducts.

This synthesis method is favored due to its relative simplicity and efficiency in producing high yields of the desired product.

Studies on the interactions of tris(2-ethylhexyl) phosphite with other substances reveal that it may form hazardous compounds when reacting with strong oxidizers. Additionally, it has been shown to be incompatible with certain plastics and elastomers, potentially leading to material degradation over time . Understanding these interactions is crucial for ensuring safe handling and application in industrial settings.

Tris(2-ethylhexyl) phosphite shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Tris(2-ethylhexyl) phosphateC24H51O4P\text{C}_{24}\text{H}_{51}\text{O}_4\text{P}Used primarily as a flame retardant; more toxic than tris(2-ethylhexyl) phosphite.
Tri-n-butyl phosphateC12H27O4P\text{C}_{12}\text{H}_{27}\text{O}_4\text{P}Commonly used as a solvent; exhibits different biodegradation pathways.
Triphenyl phosphateC18H15O4P\text{C}_{18}\text{H}_{15}\text{O}_4\text{P}More stable but less effective as a plasticizer compared to tris(2-ethylhexyl) phosphite.
Tris(1-chloro-2-propyl) phosphateC9H12ClO4P\text{C}_{9}\text{H}_{12}\text{Cl}\text{O}_4\text{P}Known for higher toxicity; used mainly in flame retardant applications.

Tris(2-ethylhexyl) phosphite is unique due to its balance between effectiveness as a flame retardant and lower toxicity compared to some of its counterparts, making it suitable for various applications without posing significant health risks at typical exposure levels .

Purity

> 90%(GC) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tris(2-ethylhexyl) phosphite is a clear colorless liquid. (NTP, 1992)

XLogP3

9.5

Boiling Point

325 to 327 °F at 0.3 mm Hg (NTP, 1992)

Flash Point

340 °F (NTP, 1992)

Density

0.902 (NTP, 1992)

Appearance

Colorless to pale yellow liquid

UNII

5955K9I74A

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

8.3 mm Hg at 77 °F ; 9.0 mm Hg at 108° F; 11.2 mm Hg at 149° F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

301-13-3

General Manufacturing Information

Phosphorous acid, tris(2-ethylhexyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

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